Syringaresinol diacetate

Vue d'ensemble

Description

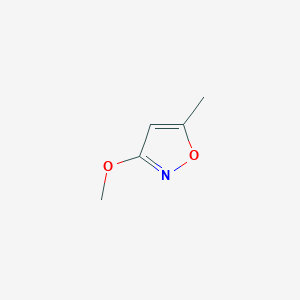

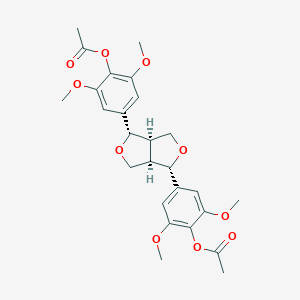

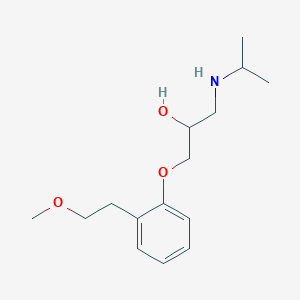

Syringaresinol diacetate is a chemical compound with the molecular formula C26H30O10 . It is a type of lignan, a class of compounds found in plants .

Synthesis Analysis

The synthesis of syringaresinol has been studied extensively. One notable method involves a one-pot biocatalytic cascade reaction for the production of racemic syringaresinol from a lignin-derived phenol . This process consumes dihydrosinapyl alcohol, which can be produced renewably from lignocellulosic material .Molecular Structure Analysis

The molecular structure of syringaresinol diacetate contains a total of 69 bonds, including 39 non-H bonds, 14 multiple bonds, 10 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 2 esters (aliphatic), and 2 ethers .Chemical Reactions Analysis

Syringaresinol diacetate has been found to exhibit anti-inflammatory effects. In one study, it was found to inhibit protein expression of lipopolysaccharide-stimulated inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB) as well as production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) .Physical And Chemical Properties Analysis

Syringaresinol diacetate has a molecular weight of 502.5 g/mol. It has 10 hydrogen bond acceptors and 10 rotatable bonds. Its topological polar surface area is 108 Ų .Applications De Recherche Scientifique

Monoamine Transporters Inhibition

Syringaresinol diacetate has been found to inhibit all three monoamine transporters . This compound binds to an allosteric site in these transporters, stabilizing a conformation of the serotonin transporter with both the extracellular and cytoplasmic pathways closed . This mechanism of action is different from that of conventional antidepressants .

Depression and Anxiety Treatment

The compound is isolated from Albizia Julibrissin Durazz, a common herb used for depression and anxiety treatment . The mechanism of action as an antidepressant or anxiolytic drug is not fully understood, but it is known to act differently from conventional antidepressants .

Neuritogenesis

Syringaresinol diacetate has been found to promote neuritogenesis in PC12h cells . This compound, along with a mixture of its glucosides, showed dose-dependent neuritogenesis in a concentration range from 0.24 to 24 mM in PC12h cells .

Vascular Relaxation

Syringaresinol diacetate induces vascular relaxation by endothelium-dependent nitric oxide production . This suggests potential applications in the treatment of cardiovascular diseases.

Potential Therapeutic Agent Development

Due to its unique mechanism of action, syringaresinol diacetate could become a lead compound for the development of new therapeutic agents . Its ability to bind to an allosteric site in monoamine transporters suggests potential for the development of drugs with novel mechanisms of action .

Traditional Chinese Medicine

Syringaresinol diacetate is a major ingredient in Albizia Julibrissin Durazz, a popular herb used in traditional Chinese medicine . It has been historically used for depression and anxiety treatment .

Safety And Hazards

Propriétés

IUPAC Name |

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDJEJQAGQWOHV-XZUXRINTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Syringaresinol diacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)